(2E)-1-(3-hydroxyphenyl)-3-(1-propyl-1H-pyrazol-4-yl)prop-2-en-1-one
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Overview
Description
(2E)-1-(3-hydroxyphenyl)-3-(1-propyl-1H-pyrazol-4-yl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(3-hydroxyphenyl)-3-(1-propyl-1H-pyrazol-4-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an aromatic ketone in the presence of a base. For this compound, the reaction involves 3-hydroxybenzaldehyde and 1-propyl-1H-pyrazol-4-yl ketone. The reaction is usually conducted in ethanol or methanol as a solvent, with sodium hydroxide or potassium hydroxide as the base. The reaction mixture is stirred at room temperature for several hours until the product precipitates out.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product. The use of catalysts, such as solid bases, can also enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-(3-hydroxyphenyl)-3-(1-propyl-1H-pyrazol-4-yl)prop-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bond in the enone system can be reduced to form a saturated ketone.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 3-hydroxybenzoic acid or 3-hydroxyacetophenone.
Reduction: Formation of 1-(3-hydroxyphenyl)-3-(1-propyl-1H-pyrazol-4-yl)propan-1-one.
Substitution: Formation of nitro, bromo, or sulfonyl derivatives of the aromatic rings.
Scientific Research Applications
(2E)-1-(3-hydroxyphenyl)-3-(1-propyl-1H-pyrazol-4-yl)prop-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of diseases such as cancer, diabetes, and neurodegenerative disorders.
Industry: Used in the development of new materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of (2E)-1-(3-hydroxyphenyl)-3-(1-propyl-1H-pyrazol-4-yl)prop-2-en-1-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl group can scavenge free radicals, reducing oxidative stress.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase.
Antimicrobial Activity: Disrupts the cell membrane of bacteria and fungi, leading to cell death.
Anticancer Activity: Induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways such as PI3K/Akt and MAPK.
Comparison with Similar Compounds
Similar Compounds
(2E)-1-(3-hydroxyphenyl)-3-phenylprop-2-en-1-one: Lacks the pyrazole ring, which may affect its biological activity.
(2E)-1-(3-hydroxyphenyl)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-one: Similar structure but with a methyl group instead of a propyl group on the pyrazole ring.
Uniqueness
(2E)-1-(3-hydroxyphenyl)-3-(1-propyl-1H-pyrazol-4-yl)prop-2-en-1-one is unique due to the presence of both the hydroxyl group and the pyrazole ring, which contribute to its diverse biological activities. The propyl group on the pyrazole ring may also enhance its lipophilicity, improving its ability to interact with biological membranes and molecular targets.
Properties
Molecular Formula |
C15H16N2O2 |
---|---|
Molecular Weight |
256.30 g/mol |
IUPAC Name |
(E)-1-(3-hydroxyphenyl)-3-(1-propylpyrazol-4-yl)prop-2-en-1-one |
InChI |
InChI=1S/C15H16N2O2/c1-2-8-17-11-12(10-16-17)6-7-15(19)13-4-3-5-14(18)9-13/h3-7,9-11,18H,2,8H2,1H3/b7-6+ |
InChI Key |
UDYJDQJLFOJNAT-VOTSOKGWSA-N |
Isomeric SMILES |
CCCN1C=C(C=N1)/C=C/C(=O)C2=CC(=CC=C2)O |
Canonical SMILES |
CCCN1C=C(C=N1)C=CC(=O)C2=CC(=CC=C2)O |
Origin of Product |
United States |
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